N-(3,5-dimethoxyphenyl)-2-(6-ethoxy-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,5-dimethoxyphenyl)-2-(6-ethoxy-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C30H30N2O6 and its molecular weight is 514.578. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Potential Applications
Analgesic and Anti-inflammatory Activities : A study by Yusov et al. (2019) detailed the synthesis of enaminoamides, including compounds similar to the requested chemical, demonstrating significant analgesic and anti-inflammatory effects in experimental models (Yusov et al., 2019).
Key Intermediate for EGFR Kinase Inhibitors : Jiang et al. (2011) described a new synthetic route for a compound closely related to the one , highlighting its importance as a key intermediate in the synthesis of selective inhibitors for epidermal growth factor receptor (EGFR) and EGFR-2 protein tyrosine kinases, relevant in cancer research (Jiang et al., 2011).
Antitumor Activity : A study by Al-Suwaidan et al. (2016) synthesized and evaluated quinazolinone analogues, similar to the requested compound, for their antitumor activity, demonstrating potential as broad-spectrum antitumor agents (Al-Suwaidan et al., 2016).
Antimicrobial and Anticancer Potentials : Mehta et al. (2019) synthesized acetamide derivatives and evaluated them for antimicrobial and anticancer activities, underscoring the potential of similar compounds in drug discovery (Mehta et al., 2019).
Synthesis of Radiolabeled Compounds : Ithakissios et al. (1974) discussed the synthesis of radiolabeled compounds closely related to the requested chemical, important for research in pharmacokinetics and drug metabolism (Ithakissios et al., 1974).
Benzodifuranyl Derivatives Synthesis : Abu‐Hashem et al. (2020) investigated the synthesis of benzodifuranyl derivatives, similar to the requested compound, for their anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020).
Synthesis of Anxiosedative and Antidepressant Compounds : Tyurenkov et al. (2013) synthesized quinazoline acetanilide derivatives, related to the requested compound, examining their anxiosedative and antidepressant properties (Tyurenkov et al., 2013).
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N2O6/c1-5-19-7-9-20(10-8-19)29(34)26-17-32(27-12-11-22(38-6-2)16-25(27)30(26)35)18-28(33)31-21-13-23(36-3)15-24(14-21)37-4/h7-17H,5-6,18H2,1-4H3,(H,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZXJRKIVZZYLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OCC)CC(=O)NC4=CC(=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.